2-(4-fluorobenzoyl)-N-methylbenzamide
Description
Properties
IUPAC Name |
2-(4-fluorobenzoyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-17-15(19)13-5-3-2-4-12(13)14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSWZFNOKKYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-fluorobenzoyl)-N-methylbenzamide, highlighting substituent variations, physicochemical properties, and biological activities:
Key Research Findings and Structural Insights
Pharmacological Activity
- Opioid Analogs : U-47700, a dichlorinated N-methylbenzamide, demonstrates potent μ-opioid receptor activation, leading to euphoria and rapid re-dosing behavior. The absence of fluorine in U-47700 contrasts with this compound, suggesting that halogen type (F vs. Cl) and substitution pattern critically influence receptor binding and pharmacokinetics .
- Antitumor Agents: Compound 6g, featuring a trifluoromethylpyrimidinyl group, exhibits nanomolar inhibition of EGFRwt and Src kinases. The electron-withdrawing trifluoromethyl group likely enhances binding to kinase ATP pockets, a property that could be explored in fluorinated analogs .
Physicochemical Properties
- Fluorine Effects: The 4-fluorobenzoyl group in this compound may improve metabolic stability and lipophilicity compared to non-fluorinated benzamides. For instance, 4-fluorobenzoyl isothiocyanate derivatives exhibit synthetic utility in forming stable thiourea adducts, hinting at the fluorine’s role in modulating reactivity .
- Solubility and Crystallinity : Crystalline forms of halogenated benzamides (e.g., 3,5-dibromo-N-methylbenzamide derivatives) highlight the importance of halogen atoms in lattice packing and bioavailability. Fluorine’s smaller atomic radius compared to chlorine or bromine may reduce steric hindrance, favoring different crystal morphologies .
Structural-Activity Relationships (SAR)
- Substituent Position : Ortho-substituted benzamides (e.g., 2-fluoro vs. 4-fluoro) show divergent bioactivities. For example, 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methylbenzooxazol-2-yl)phenyl]benzamide () targets inflammatory pathways, whereas para-fluoro analogs may prioritize CNS or kinase interactions .
- Amide Modifications : Replacement of N-methyl with bulkier groups (e.g., cyclohexyl in U-47700) alters receptor selectivity. N-methylation in this compound may balance metabolic stability and membrane permeability .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 2-(4-fluorobenzoyl)-N-methylbenzamide?
Methodological Answer: The compound is synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation . Post-synthesis, characterization employs:
- IR spectroscopy to confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and fluorobenzoyl groups.
- ¹H-NMR to verify substitution patterns (e.g., aromatic protons, methyl group integration).
- Elemental analysis to validate purity and stoichiometry .
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| IR | ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-F) | Functional group confirmation |
| ¹H-NMR | δ 7.2–8.1 (aromatic H), δ 2.9 (N-CH₃) | Substituent position and purity |
| Elemental Analysis | C, H, N, F % match theoretical values | Stoichiometric validation |
Q. What experimental conditions maximize fluorescence intensity in this compound?
Methodological Answer: Fluorescence optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce quenching.
- pH : Maximum intensity at pH 5 due to protonation/deprotonation effects on the fluorophore .
- Temperature : Stability at 25°C; higher temperatures increase non-radiative decay.
- Concentration : Linear range of 0.1–10 µM to avoid self-absorption or aggregation .
Q. Table 2: Fluorescence Parameters
| Parameter | Value/Range | Significance |
|---|---|---|
| λₑₓ/λₑₘ | 340 nm / 380 nm | Excitation and emission maxima |
| LOD/LOQ | 0.269 mg/L / 0.898 mg/L | Sensitivity thresholds |
| R.S.D.% | 1.369 | Precision in measurements |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer: SAR studies require:
- Synthesis of analogs : Modify substituents (e.g., replacing fluorine with Cl, CH₃, or OCH₃) to assess electronic/steric effects.
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and active site interactions .
Q. Example SAR Focus :
Q. How should researchers resolve contradictions in fluorescence data under varying experimental conditions?
Methodological Answer: Contradictions arise from factors like solvent polarity, pH shifts, or temperature fluctuations. To address:
- Control experiments : Repeat measurements in standardized buffers (e.g., PBS at pH 7.4) and compare with pH 5 data .
- Quenching studies : Add known quenchers (e.g., KI) to differentiate static vs. dynamic quenching mechanisms.
- Statistical validation : Use ANOVA to assess significance of temperature or solvent effects on intensity .
Q. What advanced techniques are suitable for studying receptor-ligand interactions involving this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Fluorescence Anisotropy : Assess conformational changes in receptor-ligand complexes .
Q. How can synthetic protocols be optimized for scalability while maintaining purity?
Methodological Answer:
- Coupling reagent alternatives : Replace DCC/HOBt with EDC/HOAt for reduced byproduct formation.
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate high-purity batches.
- Scale-up validation : Monitor reaction efficiency via LC-MS at 10x and 100x scales to detect side products .
Q. Table 3: Comparison of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| DCC/HOBt | 85 | 95 | Moderate (mg scale) |
| EDC/HOAt | 92 | 98 | High (g scale) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
